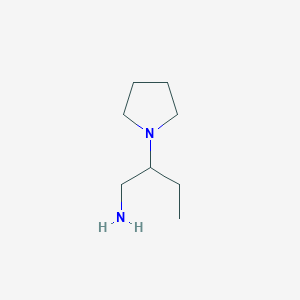

2-(Pyrrolidin-1-yl)butan-1-amine

Description

BenchChem offers high-quality 2-(Pyrrolidin-1-yl)butan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)butan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-8(7-9)10-5-3-4-6-10/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFCMIRCRKQLRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953750-99-7 | |

| Record name | 2-(pyrrolidin-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure, Synthesis, and Application of 2-(pyrrolidin-1-yl)butan-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The vicinal diamine motif is a cornerstone in medicinal chemistry, prized for its ability to form specific, multivalent interactions with biological targets.[1][2][3] When incorporated into a scaffold containing the versatile pyrrolidine ring, the resulting structure presents a compelling profile for drug discovery. This guide provides an in-depth analysis of 2-(pyrrolidin-1-yl)butan-1-amine, a chiral vicinal diamine with significant potential. We will dissect its structural and stereochemical features, explore robust synthetic and analytical methodologies, and discuss its relevance as a pharmacophore in modern drug development. The protocols and insights presented herein are designed to be self-validating, providing a framework for the reliable synthesis and characterization of this and related compounds.

Structural Anatomy and Physicochemical Landscape

The compound 2-(pyrrolidin-1-yl)butan-1-amine (CAS No. 953750-99-7) is a saturated heterocyclic compound featuring a butane backbone substituted with two key nitrogen-containing functional groups.[4] A systematic analysis of its name reveals its core components:

-

Butan-1-amine: A four-carbon chain with a primary amine (-NH₂) at the C1 position.

-

2-(pyrrolidin-1-yl): A five-membered saturated nitrogen heterocycle (pyrrolidine ring) attached via its nitrogen atom to the C2 position of the butane chain.

This arrangement places a primary amine on C1 and a tertiary amine on C2, classifying it as a vicinal diamine. This 1,2-diamine functionality is a privileged structure in biologically active molecules, often acting as a key recognition element for enzymes and receptors.[5][6][7]

Key Structural Features

The molecule's topology imparts distinct chemical properties that are crucial for its function in a biological context. The presence of two basic nitrogen centers allows for protonation under physiological conditions, enabling ionic interactions, while the overall sp³-hybridized, non-planar structure provides an excellent scaffold for exploring three-dimensional chemical space.[8]

Caption: Molecular structure and key functional regions of 2-(pyrrolidin-1-yl)butan-1-amine.

Stereochemistry: The Chiral Imperative

The C2 carbon of the butane chain is a stereocenter, meaning 2-(pyrrolidin-1-yl)butan-1-amine exists as a pair of non-superimposable mirror images: (S)- and (R)-enantiomers. In drug development, it is axiomatic that enantiomers can exhibit vastly different pharmacological and toxicological profiles.[9][10] Therefore, the ability to synthesize and analyze these enantiomers in their pure forms is not merely an academic exercise but a critical requirement for any therapeutic development program. The precise three-dimensional arrangement of the substituents around this chiral center dictates how the molecule fits into the binding pocket of a biological target.

Synthesis and Purification Strategies

The synthesis of vicinal diamines, particularly unsymmetrical and chiral variants, is a well-explored area of organic chemistry.[2][3][11] A logical and efficient approach to 2-(pyrrolidin-1-yl)butan-1-amine involves a retrosynthetic analysis that breaks the molecule down into readily available starting materials.

Caption: Retrosynthetic analysis for 2-(pyrrolidin-1-yl)butan-1-amine.

Protocol: Stereoselective Synthesis via Reductive Amination

This protocol describes the synthesis starting from the commercially available chiral building block, (S)-2-aminobutanol, to yield the corresponding (S)-enantiomer of the target molecule. The causality behind this choice is the preservation of a pre-existing stereocenter, which is often more efficient than creating one from scratch.

Step 1: Oxidation of (S)-2-Aminobutanol to (S)-2-Aminobutanal

-

Rationale: A mild oxidation is required to convert the primary alcohol to an aldehyde without affecting the amine or the stereocenter. Swern oxidation or Dess-Martin periodinane are suitable choices.

-

Procedure (Swern Oxidation):

-

In a flame-dried, three-neck flask under an argon atmosphere, add dichloromethane (DCM, 200 mL) and oxalyl chloride (1.2 eq). Cool the solution to -78 °C.

-

Slowly add dimethyl sulfoxide (DMSO, 2.2 eq) dissolved in DCM. Stir for 15 minutes.

-

Add a solution of N-Boc-(S)-2-aminobutanol (1.0 eq) in DCM. The amine is protected as a Boc-carbamate to prevent side reactions. Stir for 1 hour at -78 °C.

-

Quench the reaction by adding triethylamine (5.0 eq). Allow the mixture to warm to room temperature slowly.

-

Wash the reaction mixture sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-(S)-2-aminobutanal. This intermediate is often used immediately in the next step.

-

Step 2: Reductive Amination with Pyrrolidine

-

Rationale: The aldehyde is reacted with pyrrolidine to form an iminium ion intermediate, which is then reduced in situ to form the C-N bond. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this step as it is mild and tolerant of various functional groups.

-

Procedure:

-

Dissolve the crude N-Boc-(S)-2-aminobutanal in 1,2-dichloroethane (DCE, 150 mL).

-

Add pyrrolidine (1.5 eq) and stir for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 20 minutes.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench with saturated NaHCO₃ solution and extract with DCM (3 x 50 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain N-Boc-(S)-2-(pyrrolidin-1-yl)butan-1-amine.

-

Step 3: Deprotection of the Boc Group

-

Rationale: The final step is the removal of the Boc protecting group under acidic conditions to reveal the primary amine.

-

Procedure:

-

Dissolve the purified Boc-protected diamine in DCM (50 mL).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

-

Allow the solution to warm to room temperature and stir for 2-4 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify to pH >12 with 2M NaOH.

-

Extract the free base into DCM or ether (3 x 30 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, (S)-2-(pyrrolidin-1-yl)butan-1-amine.

-

Structural Elucidation and Analytical Characterization

Confirming the identity, purity, and stereochemistry of the synthesized molecule is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.[12][13]

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale for Chemical Shift and Multiplicity |

| -CH₃ (C4) | ~0.9 (t, 3H) | ~10-15 | Aliphatic methyl group, triplet due to coupling with C3 methylene protons. |

| -CH₂- (C3) | ~1.4-1.6 (m, 2H) | ~20-25 | Methylene group adjacent to both a methyl and a methine. Complex multiplicity. |

| Pyrrolidine -CH₂- (β) | ~1.7-1.9 (m, 4H) | ~23-28 | Protons on carbons beta to the nitrogen in the pyrrolidine ring. |

| -NH₂ (Primary Amine) | ~2.0 (br s, 2H) | N/A | Broad singlet, chemical shift is solvent-dependent. Protons exchange. |

| Pyrrolidine -CH₂- (α) | ~2.5-2.7 (m, 4H) | ~50-55 | Protons on carbons alpha to the nitrogen are deshielded. |

| -CH₂- (C1) | ~2.8-3.0 (m, 2H) | ~55-60 | Methylene group adjacent to the primary amine. |

| -CH- (C2) | ~3.1-3.3 (m, 1H) | ~65-70 | Methine proton at the chiral center, deshielded by two adjacent nitrogen atoms. |

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 143.15.

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers and determining enantiomeric excess (ee).[14]

Caption: Workflow for the chiral analysis of 2-(pyrrolidin-1-yl)butan-1-amine via HPLC.

Protocol: Chiral HPLC Method

-

Rationale: The choice of a CSP is critical. Cellulose and amylose derivatives are broadly effective for amine separation. The mobile phase composition is optimized to achieve baseline resolution.[9][10]

-

System Configuration:

-

Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol modifier (e.g., Isopropanol) with a small amount of an amine additive (e.g., Diethylamine, 0.1%) to improve peak shape. A typical starting condition is 90:10 Hexane:IPA + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: 25 °C.

-

-

Procedure:

-

Prepare a standard solution of the synthesized amine at ~1 mg/mL in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject 10 µL of the sample.

-

Record the chromatogram. The two enantiomers will elute at different retention times (t_R1 and t_R2).

-

Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

-

Significance in Drug Discovery

The structural motifs present in 2-(pyrrolidin-1-yl)butan-1-amine are highly relevant to modern pharmacology.

-

Pyrrolidine Scaffold: The pyrrolidine ring is a core structure in numerous natural products and FDA-approved drugs.[15][16] Its saturated, non-planar nature is ideal for creating molecules with improved pharmacokinetic properties (e.g., solubility) and precise 3D orientations for target binding.[8] It is found in drugs targeting a wide range of conditions, including cancer, viral infections, and CNS disorders.[15][17][18]

-

Vicinal Diamine Pharmacophore: As a bidentate hydrogen bond donor/acceptor, the 1,2-diamine unit is a powerful pharmacophore for interacting with protein targets. It can chelate metal ions in metalloenzymes or form a network of hydrogen bonds with amino acid residues in a receptor binding site, leading to high affinity and selectivity.[3][11]

The combination of these two features in a single, well-defined chiral molecule makes 2-(pyrrolidin-1-yl)butan-1-amine an attractive building block for creating libraries of compounds for high-throughput screening and as a lead structure for optimization in drug development campaigns.

References

- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Applic

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC.

- Pyrrolidine alkaloids and their promises in pharmacotherapy | Request PDF. (n.d.).

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023).

- Emerging pharmaceutical uses of piperidine, pyrrolidine, and deriv

- The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery. (n.d.). Benchchem.

- Application Notes and Protocols: The Role of Chiral Vicinal Diamines in Pharmaceutical Synthesis. (n.d.). Benchchem.

- Vicinal Diamino Functionalities as Privileged Structural Elements in Biologically Active Compounds and Exploitation of Their Synthetic Chemistry. (2006).

- Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamin

- The Chemistry of Vicinal Diamines. (1998). PubMed.

- Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry. (2006). PubMed.

- Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chrom

- 2-(pyrrolidin-1-yl)butan-1-amine-953750-99-7. (n.d.). Thoreauchem.

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.

- In-Vivo NMR Spectroscopy: A Powerful and Complimentary Tool for Understanding Environmental Toxicity. (2018). PMC.

- Spectroscopy Using Nuclear Magnetic Resonance Cardiovascular Dise. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(pyrrolidin-1-yl)butan-1-amine-953750-99-7 - Thoreauchem [thoreauchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sfera.unife.it [sfera.unife.it]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In-Vivo NMR Spectroscopy: A Powerful and Complimentary Tool for Understanding Environmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. interesjournals.org [interesjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. wisdomlib.org [wisdomlib.org]

1-Amino-2-(pyrrolidin-1-yl)butane: Nomenclature, Structure, and Chemical Identity

This comprehensive technical guide details the chemical identity, nomenclature, and synthetic pathways of 1-amino-2-(pyrrolidin-1-yl)butane , a specific vicinal diamine.

Chemical Identity & Nomenclature[1][2][3][4]

The compound 1-amino-2-(pyrrolidin-1-yl)butane is a vicinal diamine characterized by a butane backbone with a primary amine group at the C1 position and a tertiary pyrrolidine ring attached at the C2 position. This structure creates a chiral center at C2, allowing for stereoisomers (

Systematic Nomenclature

According to IUPAC nomenclature rules, the principal functional group is the amine (

-

Parent Chain: Butane (4 carbons).

-

Principal Group: Amine at position 1

butan-1-amine . -

Full IUPAC Name: 2-(pyrrolidin-1-yl)butan-1-amine .

Synonyms and Identifiers

This compound is often encountered in chemical literature under various descriptive names or as a derivative of related amino acids.

| Identifier Type | Value / Synonym | Notes |

| IUPAC Name | 2-(pyrrolidin-1-yl)butan-1-amine | Preferred systematic name. |

| Common Name | Describes the position relative to the amine. | |

| Inverted Name | 1-aminomethyl-1-propylpyrrolidine | Structurally descriptive but non-standard. |

| Formula | Molecular Formula. | |

| Mol. Weight | 142.24 g/mol | Calculated. |

| SMILES | CCC(N1CCCC1)CN | Canonical SMILES string. |

| InChI Key | (Generated from structure) | Unique hash for identification. |

Note on Ambiguity: This compound is frequently confused with its isomer, 1-(pyrrolidin-1-yl)butan-2-amine (where the amine is at C2 and pyrrolidine at C1). The isomer is a common metabolite of pyrovalerone-type drugs. The target compound described here (1-amino-2-pyrrolidinyl) is distinct and typically serves as a chiral ligand or intermediate.

Structural Analysis & Stereochemistry

The molecule possesses a single chiral center at the C2 carbon of the butane chain. This results in two enantiomers, which are crucial for its application as a chiral auxiliary in asymmetric synthesis.

-

(S)-2-(pyrrolidin-1-yl)butan-1-amine: Often derived from L-2-aminobutanoic acid.

-

(R)-2-(pyrrolidin-1-yl)butan-1-amine: Derived from D-2-aminobutanoic acid.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and stereochemical relationships.

Caption: Synthesis pathway from 2-aminobutanoic acid to the target diamine, highlighting stereochemical preservation.

Synthetic Pathways

The synthesis of 1-amino-2-(pyrrolidin-1-yl)butane generally follows two primary strategies: modification of an amino acid backbone or nucleophilic opening of an epoxide.

Pathway A: From 2-Aminobutanoic Acid (Scalable)

This method preserves the chirality of the starting material, making it ideal for producing enantiopure ligands.

-

Step 1: N-Alkylation/Cyclization:

-

Reactant: (S)-2-aminobutanoic acid.

-

Reagent: 1,4-dibromobutane, Base (

). -

Product: (S)-2-(pyrrolidin-1-yl)butanoic acid.

-

Mechanism: Double nucleophilic substitution forms the pyrrolidine ring on the nitrogen.

-

-

Step 2: Amide Formation:

-

Reactant: (S)-2-(pyrrolidin-1-yl)butanoic acid.

-

Reagent: Thionyl chloride (

) followed by Ammonia ( -

Product: (S)-2-(pyrrolidin-1-yl)butanamide.

-

-

Step 3: Reduction:

-

Reagent: Lithium Aluminum Hydride (

) in THF. -

Conditions: Reflux under inert atmosphere (

). -

Product: (S)-1-amino-2-(pyrrolidin-1-yl)butane .

-

Note: Strong reduction converts the amide carbonyl (

) directly to a methylene group (

-

Pathway B: From 1,2-Epoxybutane (Regioselective Challenge)

This method is shorter but may yield regioisomers.

-

Reaction: 1,2-Epoxybutane + Pyrrolidine.

-

Outcome: The nucleophile (pyrrolidine) typically attacks the less hindered carbon (C1), yielding 1-(pyrrolidin-1-yl)butan-2-ol .

-

Correction: To get the pyrrolidine at C2, one would need to activate C2 or use a specific catalyst, which makes this pathway less favorable for the target compound compared to Pathway A.

Synthetic Workflow Diagram

Caption: Step-by-step synthetic route via the amino acid pathway.

Applications & Utility

The primary utility of 1-amino-2-(pyrrolidin-1-yl)butane lies in its capacity as a chiral diamine ligand .

Asymmetric Synthesis

Vicinal diamines are privileged structures in asymmetric catalysis. The rigid pyrrolidine ring combined with the flexible primary amine arm creates a distinct steric environment.

-

Ligand Class:

-bidentate ligands. -

Metal Coordination: Forms complexes with transition metals (Cu, Zn, Ru) for enantioselective reactions like hydrogenation or Michael additions.

-

Comparison: Analogous to the widely used N,N,N',N'-tetramethylethylenediamine (TMEDA) but with chiral induction capabilities.

Pharmaceutical Intermediate

While not a marketed drug itself, the 1,2-diamine motif is a common pharmacophore.

-

Precursor Potential: Can be derivatized at the primary amine to form amides or ureas, serving as a building block for novel bioactive molecules targeting GPCRs or ion channels.

Safety & Handling

As a low-molecular-weight aliphatic amine, this compound exhibits properties typical of the class.

| Hazard Class | Description | Handling Protocol |

| Corrosivity | pH > 11 (Aqueous). Causes skin burns and eye damage. | Wear nitrile gloves, safety goggles, and face shield. |

| Volatility | Moderate vapor pressure. Amine odor. | Handle only in a functioning chemical fume hood. |

| Reactivity | Reacts violently with strong acids and oxidizing agents. | Store away from acid chlorides, anhydrides, and oxidizers. |

| Storage | Hygroscopic and absorbs | Store under inert gas (Argon/Nitrogen) in a cool, dry place. |

References

-

PubChem. Compound Summary for 1-(1-Pyrrolidinyl)-2-butanone (Precursor Ketone). National Library of Medicine (US), National Center for Biotechnology Information. Accessed 2024. Link

-

Sigma-Aldrich. 1-(2-Aminoethyl)pyrrolidine (Structural Analog). Merck KGaA. Accessed 2024. Link

-

AChemBlock. 3-methyl-2-(pyrrolidin-1-yl)butan-1-amine (Valine Analog). Accessed 2024. Link

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Pyrrolidin-1-yl)butan-1-amine via Reductive Amination

Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis

The synthesis of substituted amines is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and agrochemical industries, where these moieties are prevalent in a vast array of bioactive molecules. Among the myriad of methods for C-N bond formation, reductive amination stands out for its efficiency, versatility, and operational simplicity.[1][2] This powerful one-pot reaction combines a carbonyl compound and an amine with a reducing agent to directly yield a more substituted amine, effectively bypassing the often problematic multi-step sequences and the risk of over-alkylation associated with traditional N-alkylation methods using alkyl halides. The pyrrolidine motif, in particular, is a privileged scaffold found in numerous FDA-approved drugs, making its incorporation into novel chemical entities a significant endeavor in drug discovery.[3]

This application note provides a comprehensive guide to the synthesis of a representative N-alkylated amine, 2-(pyrrolidin-1-yl)butan-1-amine, through the reductive amination of 2-butanone with pyrrolidine. We will delve into the mechanistic underpinnings of this transformation, offer a detailed and robust experimental protocol, discuss key optimization parameters and troubleshooting strategies, and provide guidance on the analysis and characterization of the final product.

The Mechanism of Reductive Amination: A Stepwise Perspective

The reductive amination of a ketone with a secondary amine proceeds through a two-step sequence occurring in a single reaction vessel. The initial step involves the acid-catalyzed nucleophilic addition of the amine to the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a highly electrophilic iminium ion. The subsequent and irreversible step is the reduction of this iminium ion by a hydride source to furnish the final tertiary amine product.

The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice for this transformation due to its mild nature and remarkable selectivity.[4] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less reactive towards ketones but highly effective in reducing the more electrophilic iminium ion.

Sources

Application Note: 2-(Pyrrolidin-1-yl)butan-1-amine as a Chiral Building Block

Executive Summary

2-(Pyrrolidin-1-yl)butan-1-amine is a specialized chiral 1,2-diamine (vicinal diamine) featuring a stereogenic center at the C2 position of the butane backbone. Unlike simple aliphatic diamines, the incorporation of the pyrrolidine ring at the chiral center confers significant steric bulk and conformational rigidity. This structural motif is highly valued in two primary domains:

-

Asymmetric Catalysis: As a precursor for chiral ligands (e.g., for Copper(I) or Nickel(II) catalyzed Michael additions or Henry reactions).

-

Medicinal Chemistry: As a pharmacophore scaffold in CNS-active agents, particularly those targeting sigma receptors and monoamine transporters, where the pyrrolidine nitrogen mimics the basic nitrogen found in many bioactive alkaloids.

This guide details the stereoselective synthesis of the (S)-enantiomer from the chiral pool, ensuring high optical purity (

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2-(Pyrrolidin-1-yl)butan-1-amine |

| Molecular Formula | |

| Molecular Weight | 142.24 g/mol |

| Chiral Center | C2 (Available as (R) or (S)) |

| Physical State | Colorless to pale yellow oil (hygroscopic) |

| Basicity ( | |

| Solubility | Soluble in MeOH, EtOH, DCM, THF; Sparingly soluble in hexanes.[1] |

Synthesis Protocol: The "Chiral Pool" Approach[2][3]

Objective: Synthesize (S)-2-(Pyrrolidin-1-yl)butan-1-amine starting from (S)-2-aminobutan-1-ol. Rationale: Using an amino alcohol from the chiral pool avoids expensive resolution steps and guarantees absolute stereochemistry.

Retrosynthetic Analysis (DOT Diagram)

The synthesis relies on constructing the pyrrolidine ring on the existing amine, followed by converting the primary alcohol to an amine via an azide intermediate.

Figure 1: Step-wise synthetic pathway transforming (S)-2-aminobutan-1-ol into the target diamine.

Detailed Experimental Procedure

Step 1: Pyrrolidine Ring Formation

Reaction Type: Double Nucleophilic Substitution

-

Setup: Charge a 500 mL round-bottom flask with (S)-2-aminobutan-1-ol (10.0 g, 112 mmol) and acetonitrile (200 mL).

-

Base Addition: Add anhydrous

(46.4 g, 336 mmol, 3.0 eq). -

Alkylation: Add 1,4-dibromobutane (24.2 g, 112 mmol, 1.0 eq) dropwise over 30 minutes.

-

Reflux: Heat the mixture to reflux (

) for 16 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin). -

Workup: Cool to RT. Filter off solids. Concentrate the filtrate. Dissolve residue in DCM, wash with water and brine. Dry over

. -

Purification: Distillation under reduced pressure or flash chromatography to yield (S)-2-(pyrrolidin-1-yl)butan-1-ol .

-

Yield Target: 75-85%

-

Step 2: Functional Group Interconversion (

)

Reaction Type: Activation via Mesylation followed by Azidation and Reduction

-

Activation: Dissolve the alcohol from Step 1 (10.0 g, 70 mmol) in dry DCM (100 mL) with

(1.5 eq). Cool to -

Substitution: Dissolve crude mesylate in DMF (50 mL). Add Sodium Azide (

, 2.0 eq). Heat to-

Note: This

reaction occurs at the primary carbon (C1), so the stereocenter at C2 is preserved , not inverted.

-

-

Reduction (Staudinger):

-

Dilute the azide solution with THF.

-

Add Triphenylphosphine (

, 1.2 eq) and water (5 mL). Stir at RT for 24h until -

Acidify with 1M HCl to extract the amine into the aqueous layer (removes

). -

Basify aqueous layer with NaOH and extract with DCM.

-

-

Final Isolation: Dry DCM layer and concentrate. Distill to obtain pure (S)-2-(Pyrrolidin-1-yl)butan-1-amine .

Application Note: Ligand Design for Asymmetric Catalysis

The target molecule is a nonsymmetrical vicinal diamine . The combination of a sterically demanding tertiary amine (pyrrolidine) and a primary amine allows for "bifunctional" activation modes or specific metal coordination geometries.

Coordination Chemistry

In metal catalysis (e.g., with

Figure 2: Bidentate coordination mode of the diamine to a metal center. The C2 ethyl group creates steric shading.

Protocol: Asymmetric Henry Reaction (Example)

Use Case: Synthesis of chiral nitroalcohols.

-

Catalyst Formation: Mix

(10 mol%) with (S)-2-(Pyrrolidin-1-yl)butan-1-amine (11 mol%) in Ethanol. Stir for 1 hour to form the blue/green complex. -

Reaction: Add nitromethane (10 eq) and the aldehyde substrate (e.g., benzaldehyde, 1.0 eq).

-

Conditions: Stir at

for 24-48 hours. -

Result: The bulky pyrrolidine group directs the approach of the nitronate nucleophile, typically favoring the (R)-nitroalcohol (depending on specific aldehyde face selectivity).

Quality Control & Validation (Self-Validating System)

To ensure the protocol worked and the material is suitable for drug development or catalysis, the following QC checks are mandatory:

| Test | Acceptance Criteria | Purpose |

| 1H NMR | Distinct multiplets for pyrrolidine (1.6-1.8 ppm, 2.4-2.6 ppm) and ethyl group. | Confirms structure and removal of solvents. |

| Chiral HPLC | Critical: Confirms no racemization occurred during the mesylation/azidation steps. | |

| Water Content | Diamines are hygroscopic; water kills metal catalysts. | |

| Appearance | Clear, colorless oil. | Yellowing indicates oxidation of the amine. |

References

-

Synthesis of Chiral 1,2-Diamines

- Source: Organic Chemistry Portal. "Synthesis of 1,2-diamines."

-

URL:[Link]

- Relevance: Provides general methodologies for diamine synthesis via aziridines and nucleophilic substitution.

-

Pyrrolidine Building Blocks in Drug Discovery

-

Catalytic Asymmetric Synthesis of 1,2-Diamines

- Source: Royal Society of Chemistry (RSC). "Catalytic asymmetric synthesis of 1,2-diamines."

-

URL:[Link]

- Relevance: Details the use of chiral diamines as ligands and the mechanistic underpinnings of their synthesis.

-

Chiral Building Blocks for Asymmetric Synthesis

-

Source: BenchChem. "2-(2-Aminoethyl)-1-methylpyrrolidine: A Chiral Building Block."[3]

- Relevance: Describes the handling and application of structurally homologous pyrrolidine diamines.

-

Sources

Application Note: Synthesis and Validation of Chiral Pyrrolidine Diamine Organocatalysts

Topic: Preparation of Organocatalysts from Pyrrolidine Diamines Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction & Strategic Overview

The "Golden Age" of organocatalysis, heralded by the Nobel-winning works of List and MacMillan, established small organic molecules as a third pillar of catalysis alongside enzymes and transition metals. Among these, chiral pyrrolidine diamines represent a privileged scaffold.[1] Unlike simple proline, which suffers from solubility issues and lack of tunability, pyrrolidine diamines offer a modular "bifunctional" platform.

The primary amine (or sulfonamide) moiety acts as a hydrogen-bond donor, directing the electrophile, while the secondary pyrrolidine amine activates the nucleophile via enamine or iminium ion formation. This guide details the synthesis of the (S)-2-(aminomethyl)pyrrolidine scaffold and its derivatization into a high-performance Triflamide Organocatalyst , followed by application in an asymmetric Aldol reaction.

Strategic Synthesis Workflow

The synthesis exploits the "Chiral Pool" strategy, utilizing inexpensive L-Proline as the source of chirality. The pathway involves amide formation, reduction to the diamine, chemoselective functionalization, and final deprotection.

Caption: Figure 1. Modular synthetic pathway for pyrrolidine diamine catalysts from L-Proline.

Protocol A: Synthesis of the Diamine Scaffold

Target: tert-Butyl (S)-2-(aminomethyl)pyrrolidine-1-carboxylate Rationale: This intermediate is the "master key" for creating a library of catalysts. We utilize a Mixed Anhydride coupling followed by LiAlH4 reduction, which is more scalable than direct coupling with unstable diamines.

Reagents & Equipment

| Reagent | Equiv.[1] | Role |

| N-Boc-L-Proline | 1.0 | Chiral Scaffold |

| Isobutyl Chloroformate (IBCF) | 1.1 | Activating Agent |

| N-Methylmorpholine (NMM) | 1.1 | Base |

| Ammonia (gas or 0.5M in Dioxane) | Excess | Amine Source |

| LiAlH4 (Lithium Aluminum Hydride) | 2.5 | Reducing Agent |

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Methodology

Step 1: Formation of the Primary Amide

-

Activation: Dissolve N-Boc-L-Proline (10.0 g, 46.5 mmol) in anhydrous THF (100 mL) under Argon. Cool to -15°C (salt/ice bath).

-

Base Addition: Add NMM (5.6 mL, 51.1 mmol) followed by the dropwise addition of IBCF (6.6 mL, 51.1 mmol).

-

Critical Mechanism: This forms the mixed anhydride. Maintain temperature below -10°C to prevent decomposition to the N-carboxyanhydride.

-

-

Amidation: Stir for 15 minutes. Then, bubble ammonia gas into the solution for 15 minutes OR add 0.5M Ammonia in Dioxane (100 mL). A white precipitate (NMM·HCl) will form immediately.

-

Workup: Warm to RT and stir for 2 hours. Filter off the salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate to yield the Boc-Prolinamide (Expect >90% yield, white solid).

Step 2: Reduction to Diamine (The "Fieser" Protocol)

Safety Warning: LiAlH4 is pyrophoric. Use strictly anhydrous conditions.

-

Setup: Charge a flame-dried 3-neck flask with LiAlH4 (4.4 g, 116 mmol, 2.5 equiv) and anhydrous THF (150 mL) under Argon. Cool to 0°C.[1]

-

Addition: Dissolve the Boc-Prolinamide (10.0 g, 46.5 mmol) in THF (50 mL) and add dropwise to the LiAlH4 suspension.

-

Note: Gas evolution (H2) will occur. Control addition rate to manage foaming.

-

-

Reflux: Once addition is complete, warm to RT, then heat to reflux (66°C) for 4 hours.

-

Checkpoint: Monitor by TLC.[1] The amide carbonyl spot should disappear.

-

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

4.4 mL Water (slowly!)

-

4.4 mL 15% NaOH solution

-

13.2 mL Water

-

-

Isolation: Stir until the gray precipitate turns into a granular white solid (approx. 30 mins). Filter through a Celite pad. Concentrate the filtrate to obtain the crude diamine .

-

Purification: If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH 90:9:1).

-

Protocol B: Functionalization to Triflamide Catalyst

Target: (S)-N-(Pyrrolidin-2-ylmethyl)trifluoromethanesulfonamide (TFA salt) Rationale: The triflamide group (pKa ~ 6) is a potent hydrogen bond donor, significantly more active than simple amides for activating nitroalkenes or aldehydes.

Step-by-Step Methodology

-

Sulfonylation: Dissolve the Diamine from Protocol A (1.0 g, 5.0 mmol) and Triethylamine (1.0 mL, 7.5 mmol) in anhydrous DCM (20 mL) at -78°C.

-

Addition: Add Triflic Anhydride (Tf2O) or Triflyl Chloride (TfCl) (5.0 mmol) dropwise.

-

Tip: TfCl is easier to handle but Tf2O is more reactive. If using Tf2O, ensure strictly anhydrous conditions to prevent acid formation.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Workup: Quench with water. Extract with DCM.[1][2] Wash organic layer with dilute citric acid (to remove unreacted amine) and brine. Dry and concentrate.

-

Deprotection: Dissolve the intermediate in DCM (5 mL) and add Trifluoroacetic Acid (TFA) (5 mL). Stir at RT for 2 hours.

-

Final Isolation: Remove volatiles under vacuum. The product is often used as the TFA salt.

-

Free Basing (Optional): If the free amine is required, dissolve in minimal water, adjust pH to 10 with Na2CO3, and extract continuously with chloroform.

-

Application Note: Asymmetric Aldol Reaction

Validation: We validate the catalyst using the benchmark reaction between acetone and p-nitrobenzaldehyde.

Reaction Workflow

-

Mix: Combine p-nitrobenzaldehyde (0.5 mmol) and the Organocatalyst (10-20 mol%) in Acetone (2.0 mL).

-

Note: Acetone acts as both reagent and solvent.

-

-

Incubate: Stir at room temperature (or 0°C for higher ee) for 24 hours.

-

Quench: Add saturated NH4Cl solution. Extract with EtOAc.[1]

-

Analyze: Determine conversion by H-NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10).

Mechanistic Insight

The reaction proceeds via an Enamine Transition State . The pyrrolidine nitrogen condenses with acetone to form a nucleophilic enamine. The triflamide proton coordinates the aldehyde oxygen, ensuring facial selectivity.

Caption: Figure 2. Enamine catalytic cycle showing the regeneration of the pyrrolidine catalyst.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Mixed anhydride decomposition | Ensure temp < -10°C during IBCF addition. |

| Incomplete Reduction | Old LiAlH4 or wet solvent | Use fresh LiAlH4 pellets; dry THF over Na/Benzophenone. |

| Product stuck in Aqueous | Diamines are highly water soluble | Saturate aqueous layer with NaCl; use CHCl3/IPA (3:1) for extraction; pH > 12. |

| Low ee in Aldol | Water in reaction or high temp | Use anhydrous acetone; lower temp to 0°C or -20°C. |

Critical QC Parameter:

-

1H NMR (Diamine Scaffold): Look for the disappearance of the amide NH (approx 6-7 ppm) and the appearance of the CH2-NH2 protons (multiplet around 2.6-3.0 ppm).

-

Optical Rotation: Compare [α]D with literature values to ensure no racemization occurred during the amide coupling.

References

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[3] Link

-

Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society.[3] Link

-

Marradi, M., et al. (2005).[4] Straightforward Synthesis of Enantiopure 2-Aminomethyl and 2-Hydroxymethyl Pyrrolidines with Complete Stereocontrol. Semantic Scholar/Chemistry. Link

-

Cobb, A. J. A., et al. (2004). Organocatalysis with Proline Derivatives: Improved Catalysts for the Asymmetric Mannich, Michael, and Aldol Reactions. Organic & Biomolecular Chemistry. Link

-

Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001). Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Approach to Catalytic Asymmetric Carbon-Carbon Bond-Forming Reactions. Journal of the American Chemical Society.[3] Link

Sources

Reaction conditions for coupling 2-(Pyrrolidin-1-yl)butan-1-amine

An Application Guide to the Coupling of 2-(Pyrrolidin-1-yl)butan-1-amine: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Chiral Building Block

2-(Pyrrolidin-1-yl)butan-1-amine is a chiral bifunctional molecule featuring both a primary and a tertiary amine. Its structure is a valuable scaffold in medicinal chemistry, appearing in various pharmacologically active compounds.[1][2][3] The primary amine serves as a crucial handle for covalent modification, allowing for its incorporation into larger molecular architectures through a variety of coupling reactions. The adjacent stereocenter and the pyrrolidine ring impose specific steric and electronic properties that must be considered during reaction design.

This technical guide provides a detailed exploration of the two most prevalent and synthetically useful coupling strategies for this amine: Amide Bond Formation and Reductive Amination . As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that each protocol is robust, reproducible, and grounded in established chemical principles.

Part 1: Amide Bond Formation - Forging the Peptidic Linkage

The formation of an amide bond is arguably the most common reaction in drug discovery, linking carboxylic acids with amines.[4][5] The direct condensation of a carboxylic acid and an amine requires prohibitively high temperatures. Therefore, the reaction universally proceeds through the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group, which is then readily displaced by the nucleophilic primary amine of 2-(pyrrolidin-1-yl)butan-1-amine.[6][7]

Mechanism and Key Reagent Classes

The core principle involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt). This intermediate is then susceptible to nucleophilic attack by the amine.

Common Coupling Reagents:

-

Carbodiimides (e.g., EDC, DCC, DIC): These reagents, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorses for amide coupling.[8][9] They are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[10][11] These additives accelerate the coupling and, critically, act as racemization suppressants by forming active esters that are less prone to epimerization—a key consideration for the chiral 2-(pyrrolidin-1-yl)butan-1-amine.[8][9][11]

-

Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, leading to rapid reaction times and high yields, even for sterically hindered substrates.[8][9][11] They are generally considered more reactive than carbodiimide systems.[10]

-

Phosphonium Salts (e.g., PyBOP, BOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful reagent.[8][9] While highly effective, the original BOP reagent is now used less frequently due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[9]

Comparative Protocols for Amide Coupling

The following protocols provide detailed, step-by-step methodologies. The choice between them often depends on the scale, the steric hindrance of the carboxylic acid, and cost considerations.

Protocol 1: EDC/HOBt Mediated Coupling (A Classic Approach)

This method is cost-effective and widely applicable, making it an excellent first choice for routine couplings.

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture for 15-30 minutes at 0 °C. Successful activation is often indicated by the dissolution of the reagents.

-

Amine Addition: To the activated mixture, add a solution of 2-(pyrrolidin-1-yl)butan-1-amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq) in the same solvent. The base is crucial to neutralize the hydrochloride salt of EDC and the forming HOBt ester.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Track the reaction progress using TLC or LC-MS until the starting amine is consumed.

-

Work-up & Purification: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: HATU Mediated Coupling (A High-Efficiency Approach)

This protocol is ideal for challenging couplings, including those with electron-deficient amines or sterically demanding carboxylic acids, and often results in faster reactions and cleaner product formation.[9][12]

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Reagent Addition: Add HATU (1.1 eq) to the solution.

-

Base and Amine Addition: Add a non-nucleophilic base (e.g., DIPEA, 3.0 eq) followed by 2-(pyrrolidin-1-yl)butan-1-amine (1.1 eq). The order of addition can be critical; pre-mixing the acid and HATU before adding the base and amine is common practice.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods.

-

Monitoring: Track the reaction progress by TLC or LC-MS.

-

Work-up & Purification: The work-up is similar to the EDC/HOBt protocol. Dilute with Ethyl Acetate, wash extensively with water and brine to remove DMF and other water-soluble byproducts. Dry, concentrate, and purify by chromatography.

Data Summary: Amide Coupling Conditions

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |

| Coupling Reagent | EDC·HCl | HATU |

| Additive | HOBt or OxymaPure | None required (HOAt is part of the reagent) |

| Stoichiometry (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.2 (EDC) : 2.5 | 1 : 1.1 : 1.1 : 3.0 |

| Typical Solvent | DMF, CH₂Cl₂ | DMF, NMP |

| Temperature | 0 °C to Room Temp | Room Temp |

| Reaction Time | 12 - 24 hours | 1 - 4 hours |

| Pros | Cost-effective, well-established, water-soluble byproduct (EDU).[8][9] | High efficiency, fast, good for difficult couplings.[9][12] |

| Cons | Slower, potential for side reactions if not optimized. | Higher cost, byproducts can be harder to remove. |

Part 2: Reductive Amination - Building Secondary Amines

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone).[13][14] The process occurs in a "one-pot" fashion, where the initially formed imine or iminium ion is reduced in situ to the final amine product.[14][15] This avoids the difficult-to-control direct alkylation of amines.[15]

Mechanism and Key Reagent Classes

The reaction is typically performed under mildly acidic conditions which catalyze the formation of the C=N bond of the imine intermediate. A selective reducing agent, which reduces the iminium ion much faster than the starting carbonyl compound, is then used to furnish the final product.[15]

Common Reducing Agents:

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is one of the most widely used reagents for this transformation. It is mild, tolerant of many functional groups, and does not readily reduce aldehydes and ketones at neutral or acidic pH, providing excellent selectivity for the iminium ion.[15][16]

-

Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent that is highly selective for the iminium ion.[14][15] However, its use requires careful handling and acidic quenching to avoid the release of toxic hydrogen cyanide gas.

-

Amine-Borane Complexes (e.g., 2-Picoline Borane): These are stable, easy-to-handle solids or liquids that serve as excellent hydride sources and are effective in protic solvents like methanol or ethanol, which facilitate imine formation.[17]

-

Catalytic Hydrogenation: Using H₂ gas and a metal catalyst (e.g., Pd/C) is the most atom-economical and "green" method.[17] However, it is not compatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups) and may require specialized high-pressure equipment.

Protocol 3: Reductive Amination using STAB

This protocol is a reliable and general procedure for coupling 2-(pyrrolidin-1-yl)butan-1-amine with a variety of aldehydes and ketones.

-

Dissolution: In a round-bottom flask, dissolve 2-(pyrrolidin-1-yl)butan-1-amine (1.1 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent such as Dichloroethane (DCE) or Tetrahydrofuran (THF).

-

Acid Catalyst (Optional but Recommended): Add a small amount of acetic acid (AcOH, ~0.1-1.0 eq) to catalyze imine formation. The optimal pH for this step is typically between 5 and 6.

-

Pre-Stirring: Allow the mixture to stir at room temperature for 20-60 minutes to facilitate the formation of the imine intermediate.

-

Reducing Agent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. The addition may cause some effervescence.

-

Reaction: Stir the reaction at room temperature for 6-24 hours.

-

Monitoring: Track the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.

-

Work-up & Purification: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or Ethyl Acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Special Considerations for 2-(Pyrrolidin-1-yl)butan-1-amine

-

Stereochemical Integrity: The chiral center adjacent to the primary amine is susceptible to racemization under harsh basic or acidic conditions. The use of racemization suppressants like HOBt in amide couplings is highly recommended.[8][9][11] For reductive aminations, the mild conditions employed with reagents like STAB generally preserve the stereochemical integrity of the amine.

-

Basicity: The molecule contains two basic centers. In amide coupling, sufficient base (typically 2.5-3.0 equivalents) must be used to neutralize both the acid generated and any acid salt of the coupling reagents, while also ensuring the primary amine remains nucleophilic.

-

Purification: The presence of two amine groups can make chromatographic purification challenging due to streaking on silica gel. It is often beneficial to add a small amount of triethylamine (~1%) to the eluent to improve peak shape. Alternatively, ion-exchange chromatography (e.g., SCX) can be a highly effective purification technique.[14]

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Amide coupling Protocol for Amino PEG. AxisPharm. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

-

Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Data. [Link]

-

Novabiochem® Coupling reagents. Merck Millipore. [Link]

-

Coupling Reagents. ResearchGate. [Link]

-

The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Thieme Connect. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Reductive Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Copper(I)-Catalyzed Ketone, Amine, and Alkyne Coupling for the Synthesis of 2-Alkynylpyrrolidines and -piperidines. PubMed. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

-

Synthesis and Reactions of 2-[1-Methyl-1-(pyrrolidin-2-yl)ethyl]-1H-pyrrole and Some Derivatives with Aldehydes: Chiral Structures Combining a Secondary-Amine Group with an 1H-Pyrrole Moiety as Excellent H-Bond Donor. ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. PMC - NIH. [Link]

-

Amide Bond Formation and Peptide Coupling. ResearchGate. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

Sources

- 1. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hepatochem.com [hepatochem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. bachem.com [bachem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 17. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

Troubleshooting & Optimization

Technical Support Center: Purification Methods for Viscous Diamine Oils

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of viscous diamine oils. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of compounds. Viscous diamine oils often present a combination of purification hurdles, including high boiling points, high viscosity, and sensitivity to thermal degradation and oxidation. This document provides in-depth, field-proven insights and troubleshooting guides in a practical question-and-answer format to help you navigate these complexities and achieve your desired product purity.

Section 1: Choosing Your Purification Strategy

Q: How do I select the best purification method for my viscous diamine oil?

A: The optimal purification strategy depends on a critical analysis of your sample's properties and the nature of the impurities. The primary factors to consider are the thermal stability of your compound, the boiling points of the components, the scale of your experiment, and the desired final purity. A common mistake is defaulting to a single method without considering the alternatives.

The decision-making process can be visualized as follows:

Caption: Decision workflow for selecting a purification method.

Section 2: High-Vacuum Distillation (Short-Path & Kugelrohr)

This technique is the workhorse for purifying high-boiling, thermally stable compounds. By significantly reducing the pressure, the boiling point of the compound is lowered, allowing distillation to occur at temperatures that prevent thermal decomposition.[1] Short-path distillation, as the name implies, minimizes the distance the distillate vapor travels, which is crucial for reducing product loss, especially with viscous materials.[1][2][3][4]

Q: When is high-vacuum distillation the right choice?

A: Opt for this method when your diamine has a high boiling point (typically >250-300 °C at atmospheric pressure) and is stable enough to withstand heating under vacuum.[2][3] It is exceptionally effective for separating your target compound from non-volatile impurities like salts, baseline materials, or polymeric byproducts.[5]

Experimental Protocol: Kugelrohr Distillation

The Kugelrohr is a specialized short-path apparatus ideal for small-scale purifications of high-boiling oils.[2][3][6] Its rotating flask design ensures even heating and prevents bumping.[2][3]

-

Preparation: Ensure all glassware is meticulously clean and dry. Lightly grease all ground glass joints with a high-vacuum grease.

-

Sample Loading: Place the crude viscous oil into the first bulb (the "pot"). Do not fill it more than halfway.

-

Assembly: Connect the series of receiving bulbs and attach the assembly to the Kugelrohr apparatus drive motor and vacuum line. A cold trap between the apparatus and the vacuum pump is essential to protect the pump.

-

Evacuation: Begin rotating the flasks and slowly open the system to the high-vacuum pump. The initial bubbling is dissolved gases and volatile impurities being removed.

-

Heating: Once a stable high vacuum (ideally <0.1 mmHg) is achieved, begin slowly heating the oven.

-

Fraction Collection: As the temperature increases, fractions will begin to distill and condense in the subsequent, cooler bulbs. You can use an ice bath or a wet cloth to cool the receiving bulb to aid condensation.[2][3] Collect distinct fractions by adjusting the temperature or advancing the collection bulb into the heated zone.

-

Completion: Once the desired product has been collected, turn off the heater and allow the system to cool completely before slowly venting the vacuum.

Caption: Workflow of a Kugelrohr distillation apparatus.

Troubleshooting FAQ: Distillation

-

Q: My compound is charring or decomposing in the distillation pot. What's wrong?

-

A: Causality & Solution: This is a clear sign of thermal degradation. The combination of temperature and residence time is too high. The primary solution is to improve the vacuum. A better vacuum (lower pressure) will lower the boiling point, allowing you to distill at a safer temperature.[1][2][3] Ensure your vacuum pump is in good condition and all connections are leak-free. If the compound is inherently unstable, distillation may not be suitable, and you should consider crystallization.

-

-

Q: I'm not getting any distillate even at a high temperature and good vacuum. Why?

-

A: Causality & Solution: There are a few possibilities. First, verify your vacuum level with a gauge; the pump might be running, but the system may have a leak. Second, the compound's boiling point might be even higher than anticipated. Before pushing the temperature to a point of decomposition, consider if the impurity profile allows for an alternative method. Lastly, for extremely viscous materials, mass transfer can be limited.[7] Ensure the rotation (in a Kugelrohr) is sufficient to create a thin film, which increases the surface area for evaporation.[5]

-

-

Q: My purified product is solidifying in the collection bulb, preventing more distillate from collecting. How can I fix this?

-

A: Causality & Solution: This happens when the melting point of your purified compound is above room temperature. You can use a heat gun to gently warm the collection arm or bulb, allowing the solidified material to flow down and clear the condensation path.[5] For future runs, apply gentle, controlled heating to the entire collection area to keep it just above the product's melting point.

-

Section 3: Crystallization via Salt Formation

This method is invaluable for purifying thermally sensitive diamines or for separating isomers with very close boiling points. The principle relies on converting the basic liquid diamine into a solid, crystalline salt by reacting it with an appropriate acid. This solid salt can then be purified by recrystallization, and the pure diamine oil can be regenerated in a final step.[8]

Q: My diamine is thermally sensitive. How can I purify it effectively?

A: Crystallization as a salt is the premier method. By converting the oil to a solid, you move the purification into a different physical phase, circumventing the need for high temperatures. This process is also excellent for improving handling and stability. The key is selecting an acid and solvent system that yields a well-behaved crystalline solid.[9][10]

Experimental Protocol: Recrystallization of a Diamine Salt

-

Salt Formation: Dissolve the crude diamine oil in a suitable solvent (e.g., ethanol, isopropanol). Stoichiometrically add an acid (e.g., HCl in ether, acetic acid, tartaric acid) to form the salt. The salt may precipitate directly or require the addition of an anti-solvent.

-

Dissolution: Transfer the crude, solid salt to an Erlenmeyer flask. Add a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water).[11] Heat the mixture gently with stirring until the salt completely dissolves. It is critical to use the minimum amount of hot solvent to maximize yield.[11]

-

Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them. This step must be done rapidly to prevent premature crystallization in the funnel.[11]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the crystal yield.[11][12]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the crystals thoroughly, preferably under vacuum.

-

Regeneration (Optional): To recover the free diamine, dissolve the purified salt in water and neutralize with a base (e.g., NaOH, NaHCO₃). Extract the liberated pure diamine oil with an organic solvent.

Troubleshooting FAQ: Crystallization

-

Q: My product "oiled out" of the solution instead of forming crystals. What should I do?

-

A: Causality & Solution: "Oiling out" occurs when the solubility of the compound in the solvent is too high, or the solution is cooled too quickly.[13] The compound comes out of solution above its melting point. Try redissolving the oil by adding more solvent and heating. Let it cool much more slowly. If it persists, you need to change your solvent system. Using a solvent mixture and adjusting the polarity (e.g., by adding a less polar anti-solvent very slowly to the hot solution) can often induce crystallization.[12]

-

-

Q: No crystals are forming, even after cooling in an ice bath. What are my next steps?

-

A: Causality & Solution: This indicates your solution is not supersaturated, likely because you used too much solvent. You can try to evaporate some of the solvent to concentrate the solution. Another powerful technique is "seeding"—adding a tiny crystal of the pure product to the solution to initiate nucleation. If you don't have a seed crystal, try scratching the inside of the flask with a glass rod at the solution's surface; the microscopic scratches can provide nucleation sites.

-

-

Q: My final crystals are still colored or impure. How can I improve purity?

-

A: Causality & Solution: This suggests that impurities are being trapped within the crystal lattice (inclusion) or are adsorbed on the surface. Ensure you are cooling the solution slowly, as rapid crystallization traps impurities. A second recrystallization is often necessary to achieve high purity. For colored impurities, sometimes adding a small amount of activated charcoal to the hot solution before the filtration step can effectively remove them.[8]

-

Section 4: Data Summary & Alternative Methods

Method Comparison

| Feature | High-Vacuum Distillation | Crystallization (as Salt) | Column Chromatography |

| Principle | Separation by boiling point | Separation by differential solubility | Separation by differential adsorption |

| Best For... | Thermally stable, high-boiling oils | Thermally sensitive compounds; isomer separation | Complex mixtures; very high purity needed |

| Key Advantage | Excellent for removing non-volatile impurities | Avoids high temperatures; can resolve enantiomers | High resolving power |

| Main Challenge | Potential for thermal degradation | Finding a suitable solvent/acid system; "oiling out" | Viscosity can cause loading/flow issues; tailing |

| Typical Scale | Milligrams to Kilograms | Milligrams to Kilograms | Milligrams to Grams |

Q: Distillation and crystallization aren't working. What else can I try?

A: When other methods fail, particularly with complex mixtures of similar compounds, column chromatography can be an option, though it comes with its own challenges for viscous materials.

-

Troubleshooting: My viscous sample is difficult to load onto the column.

-

A: Causality & Solution: A highly viscous oil will not load evenly and will ruin the separation. The best practice is to dissolve the crude oil in a minimum amount of the chromatography eluent or another suitable solvent.[8] An alternative is "dry loading," where the oil is pre-adsorbed onto a small amount of silica gel or celite, the solvent is evaporated to create a free-flowing powder, and this powder is then carefully added to the top of the column.[8]

-

-

Troubleshooting: My diamine is streaking badly on the silica gel column.

-

A: Causality & Solution: The two basic amine groups interact very strongly with the acidic silica gel, leading to poor peak shape and difficult elution (tailing).[13] One solution is to add a small amount of a basic modifier, like triethylamine or ammonia, to your eluent (e.g., 0.5-1%). This deactivates the most acidic sites on the silica. Alternatively, consider using a different stationary phase, such as alumina (which is basic) or a specialized cation exchange (SCX) column, which is designed to reversibly bind basic compounds.[14]

-

References

-

Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice. Blackwell Scientific Publications. [Link]

-

bionity.com. Kugelrohr. [Link]

-

The Hive Methods Discourse. (2001). Kugelrohr distillation. [Link]

-

BÜCHI Labortechnik AG. Distillation. [Link]

-

Institute of Chemical Research of Catalonia (ICIQ). (2018). TechThursday XIX: Kugelrohr distillation. YouTube. [Link]

-

VMETS. Short Path Distillation Plant for Base Oil. [Link]

-

EVP Vacuum Pump. (2024). What is short-path distillation?[Link]

-

TN LAB. Short-Path Distillation System 2000ml 2L Essential Oil Distillation. [Link]

-

ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?[Link]

-

ResearchGate. (2019). Separation and purification of three, four, and five carbon diamines from fermentation broth. [Link]

-

Pope Scientific, Inc. (2019). Short Path Distillation - Principles of Operation. YouTube. [Link]

-

Wikipedia. Short-path distillation. [Link]

-

Wang, Y., et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology. [Link]

-

ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography?[Link]

-

Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

PATENTSCOPE. (2022). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. [Link]

- Google Patents. (1980). US4191708A - Process for preparing and purifying p-phenylenediamine.

- Google Patents. (1967). US3345413A - Process for purifying a phenylenediamine.

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Max Planck Society. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

-

ResearchGate. (2015). Distillation of Viscous Systems. [Link]

-

Reddit. (2018). Looking for some advice for purification of diamide. [Link]

Sources

- 1. Short-path distillation - Wikipedia [en.wikipedia.org]

- 2. Kugelrohr - Wikipedia [en.wikipedia.org]

- 3. Kugelrohr [bionity.com]

- 4. vmets.com [vmets.com]

- 5. Kugelrohr distillation. , Hive Methods Discourse [chemistry.mdma.ch]

- 6. fishersci.ie [fishersci.ie]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pure.mpg.de [pure.mpg.de]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

Technical Support Center: Stabilization of 2-(Pyrrolidin-1-yl)butan-1-amine

Executive Summary

You are likely accessing this guide because you have observed yellowing, potency loss, or the appearance of "M+16" or "M-2" peaks in your LC-MS data for 2-(Pyrrolidin-1-yl)butan-1-amine .

This molecule presents a unique stability challenge: it contains both a primary amine (highly reactive to radical attack) and a tertiary cyclic amine (pyrrolidine, prone to N-oxide formation), arranged in a vicinal (1,2-diamine) configuration. This specific geometry allows the molecule to chelate trace metals, which can inadvertently catalyze its own auto-oxidation.

This guide provides a self-validating system to arrest these degradation pathways.

Part 1: The Root Cause (Mechanistic Insight)

Q: Why is my compound turning yellow even in the freezer?

A: Yellowing is the visual signature of oxidative coupling . Even at low temperatures, if oxygen is present, the alpha-carbons (adjacent to the nitrogens) are susceptible to radical abstraction.

-

The Trigger: Trace metals (Fe, Cu) or photons initiate a radical on the carbon

to the nitrogen. -

The Cascade: This radical reacts with

to form a peroxy radical, leading to:-

Primary Amine: Degradation to imines (yellow color) and aldehydes.

-

Pyrrolidine Ring: Formation of N-oxides (M+16 peak) or ring opening.

-

-

The Vicinal Effect: Because the two nitrogens are on adjacent carbons (C1 and C2), they can form a 5-membered chelate ring with metal ions, significantly lowering the activation energy for oxidation.

Visualizing the Threat

The following diagram illustrates the "Attack Vector" on your molecule.

Caption: Figure 1. Dual oxidation pathways.[1] Path A leads to visible discoloration; Path B leads to silent potency loss (N-oxide formation).

Part 2: Storage & Handling Protocols

Q: Should I store it as a free base or a salt?

A: Always convert to a salt for long-term storage. The free base has two available lone pairs of electrons that act as "lightning rods" for oxidation. Protonating these nitrogens (forming a salt) ties up these electrons, rendering them chemically inert to oxygen.

Comparative Stability Data

| Form | Stability (at -20°C) | Hygroscopicity | Recommendation |

| Free Base | < 3 months (Yellows) | Moderate | Avoid for storage. Use immediately. |

| Dihydrochloride (2HCl) | > 2 years | High (Deliquescent) | Gold Standard. Store with desiccant. |

| Oxalate | > 2 years | Low | Good alternative, but oxalate can be toxic/reactive in bioassays. |

Protocol: Inert Gas Blanketing (Argon vs. Nitrogen)

Issue: Users often use Nitrogen (

-

Reasoning: Nitrogen is slightly lighter than air. If your seal is imperfect,

floats out, and air sinks in. Argon is heavier than air. It forms a physical "blanket" on top of your crystals/liquid, actively pushing oxygen away.

Part 3: Formulation & Solvents

Q: My solution degrades within hours. How do I stop this?

A: Solvents are the primary vector for dissolved oxygen. You must degas them.[2][3] Sparging (bubbling gas) is insufficient for sensitive amines. You must use the Freeze-Pump-Thaw method.[2][3][4][5][6]

Standard Operating Procedure: Freeze-Pump-Thaw Degassing

Use this protocol for all stock solutions involving the free base.

-

Setup: Place your solvent (or solution) in a Schlenk flask. Fill only to 50% volume to prevent flask shattering during freezing.

-

Freeze: Submerge the flask in liquid nitrogen (

) until the solvent is completely solid. -

Pump: Open the flask to high vacuum (0.1 mmHg) for 10–20 minutes. Crucial: The solvent must remain frozen to prevent evaporation.

-

Thaw: Close the vacuum valve. Remove the flask from

and thaw in a warm water bath. You will see bubbles (dissolved gas) escaping the liquid.[6] -

Repeat: Perform this cycle 3 times .

-

Backfill: After the final thaw, backfill with Argon.

Formulation Additives (The "Safety Net")

If you cannot exclude oxygen completely (e.g., in animal dosing), use the following additives to break the oxidation chain.

| Additive Class | Recommended Agent | Concentration | Mechanism |

| Chelator | EDTA (Disodium) | 0.1 - 0.5 mM | Sequesters trace Cu/Fe ions, preventing the "vicinal diamine" catalytic effect. |

| Antioxidant | BHT or Ascorbic Acid | 0.1% w/v | Sacrificial scavenger. BHT for organic solvents; Ascorbic Acid for aqueous. |

Part 4: Troubleshooting Guide (FAQ)

Q: I see a peak at M+16 on my LC-MS. Is this my compound?

A: No. This is the N-Oxide impurity .

-

Diagnosis: The pyrrolidine nitrogen has oxidized.

-

Action: This reaction is often reversible chemically but difficult to separate. If M+16 > 5%, discard the batch.

-

Prevention: This specific impurity indicates exposure to light or peroxides (common in aged THF or Dioxane). Test your solvents for peroxides.

Q: The compound has turned into a gum/oil. Can I save it?

A: This indicates moisture absorption (hygroscopicity) followed by oxidation.

-